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Compound of Interest

4,6-Dimethoxypyrimidine-5-
Compound Name:
carbaldehyde

Cat. No.: B1587238

An In-depth Technical Guide to 4,6-dimethoxypyrimidine-5-carbaldehyde for Advanced
Research

Foreword: The Strategic Importance of the
Pyrimidine Scaffold

In the landscape of medicinal chemistry and agrochemical design, the pyrimidine ring stands
as a "privileged scaffold." Its prevalence in the architecture of DNA and RNA has made it a
focal point for therapeutic intervention for decades. The strategic placement of functional
groups on this heterocyclic core allows for the fine-tuning of electronic properties, solubility, and
steric interactions, enabling precise targeting of biological macromolecules. The 4,6-
dimethoxypyrimidine moiety, in particular, is a key structural motif found in numerous
commercial herbicides and serves as a versatile building block in drug discovery.[1][2]

This guide focuses on a specific, highly functionalized derivative: 4,6-dimethoxypyrimidine-5-
carbaldehyde. The introduction of an electrophilic aldehyde group at the C-5 position, flanked
by two electron-donating methoxy groups, creates a unique chemical entity with a rich and
nuanced reactivity profile. This document provides researchers, scientists, and drug
development professionals with a comprehensive technical overview of its physical and
chemical properties, predictive spectroscopic signatures, a robust synthesis protocol, and its
potential applications, grounded in established chemical principles and authoritative data.
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Section 1: Physicochemical and Structural
Properties

Understanding the fundamental physicochemical properties of a compound is the bedrock of its
application in any research endeavor. These parameters dictate solubility, stability, and
suitability for various analytical and synthetic protocols. While extensive experimental data for
this specific molecule is not widely published, we can consolidate known information and
provide expert predictions based on its structure and data from closely related analogues.

Table 1: Core Physicochemical Properties of 4,6-dimethoxypyrimidine-5-carbaldehyde
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Property Value Source / Justification
CAS Number 4558-59-2 [3]
Molecular Formula C7HsN20s3 [3]
Molecular Weight 168.15 g/mol [3]
Based on related structures
) ] like 4,6-dichloropyrimidine-5-
Predicted: White to pale yellow
Appearance ) ) carbaldehyde and other
crystalline solid ] ) o
functionalized pyrimidines
which are typically solids.[4][5]
The precursor, 4,6-
dichloropyrimidine-5-
carbaldehyde, melts at 66-71
] ] ] °C.[4] Substitution with
Melting Point Predicted: > 75 °C )
methoxy groups, which can
engage in intermolecular
interactions, is expected to
increase the melting point.
Data not available. High boiling
Boiling Point point expected due to polarity
and molecular weight.
) Commercially available at
Purity [31[6]
=296%
Predicted: Soluble in polar
] The polar aldehyde and
aprotic solvents (DMSO, )
) methoxy groups, combined
DMF), moderately soluble in ) o
) with the heterocyclic ring,
. chlorinated solvents (DCM, ] . ]
Solubility suggest this solubility profile.

chloroform) and alcohols
(methanol, ethanol). Limited
solubility in water and nonpolar

solvents (hexanes).

Related compound 2-amino-
4,6-dimethoxypyrimidine is

soluble in methanol.[7]

Structural Analysis:
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The molecule's reactivity is dictated by the interplay of its functional groups. The two methoxy
groups at positions 4 and 6 are electron-donating groups (EDGSs) through resonance,
increasing the electron density of the pyrimidine ring. Conversely, the aldehyde group at
position 5 is a strong electron-withdrawing group (EWG) through both induction and resonance.
This "push-pull" electronic configuration significantly influences the molecule's chemical
behavior.

Caption: Structure of 4,6-dimethoxypyrimidine-5-carbaldehyde with atom numbering for
NMR.

Section 2: Predictive Spectroscopic Analysis

Spectroscopic analysis is essential for structure elucidation and quality control. While a
dedicated public spectral database for this compound is sparse, we can accurately predict its
signature in *H NMR, 13C NMR, IR, and Mass Spectrometry based on established principles.[8]
This predictive framework provides a powerful tool for researchers to confirm the identity and
purity of their synthesized material.

Proton NMR (*H NMR)

The molecule possesses a plane of symmetry through C2 and C5, simplifying the spectrum.
We expect three distinct signals.

o Aldehyde Proton (H at Cs-CHO): This proton is attached to a carbonyl carbon and is heavily
deshielded. It will appear as a singlet far downfield, typically in the & 9.8 - 10.5 ppm range.[5]

o Pyrimidine Ring Proton (H-2): This proton is on an electron-deficient aromatic ring, situated
between two nitrogen atoms. It will appear as a singlet (no adjacent protons to couple with)
in the aromatic region, predicted around 6 8.8 - 9.1 ppm.

o Methoxy Protons (H at C4-OCHs & Ce-OCHs): The two methoxy groups are chemically
equivalent due to the molecule's symmetry. They will produce a single, sharp singlet
integrating to 6 protons. The signal is expected in the & 4.0 - 4.2 ppm range.

Carbon NMR (**C NMR)

We anticipate five signals corresponding to the unique carbon environments.
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e Aldehyde Carbonyl (C at Cs-CHO): This is the most deshielded carbon, appearing far
downfield, typically & 185 - 195 ppm.

» Ring Carbons C-4 and C-6: These two carbons are equivalent and attached to electron-
donating oxygen atoms, placing them far downfield for aromatic carbons, likely in the 4 170 -
175 ppm range.

e Ring Carbon C-2: This carbon, situated between two nitrogens, is also significantly
deshielded, predicted to be around & 160 - 165 ppm.

e Ring Carbon C-5: This carbon is attached to the aldehyde group and is part of the aromatic
system. Its resonance is expected around & 110 - 115 ppm.

o Methoxy Carbons (C at OCHs): The equivalent methoxy carbons will produce a single signal
in the aliphatic region, around & 55 - 60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorption of the aldehyde's carbonyl group.
e C=0 Stretch (Aldehyde): A very strong, sharp absorption band is expected around 1680 -

1700 cm~1. Conjugation with the pyrimidine ring slightly lowers the frequency from a typical
aliphatic aldehyde.

e C-H Stretch (Aromatic/Aldehyde): Aromatic C-H stretch will appear just above 3000 cm™1,
while the characteristic aldehyde C-H stretch will manifest as two weak bands around 2820
cm~tand 2720 cm™1.

e C=N and C=C Stretch (Ring): Multiple bands in the 1400 - 1600 cm~! region correspond to
the stretching vibrations of the pyrimidine ring.[9]

e C-O Stretch (Methoxy): Strong, characteristic bands for the aryl-ether linkage will be present
in the 1200 - 1275 cm~* (asymmetric) and 1000 - 1075 cm~! (Symmetric) regions.

Mass Spectrometry (MS)

In an Electron lonization (El) mass spectrum:
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e Molecular lon (M*): A clear molecular ion peak is expected at m/z = 168, corresponding to
the molecular weight of the compound.

» Key Fragmentation: A prominent fragment would be the loss of the aldehyde proton (M-1) at
m/z = 167. Another significant fragmentation pathway would be the loss of a methyl radical
(*CHs) from a methoxy group, resulting in a peak at m/z = 153. Subsequent loss of carbon
monoxide (CO) from the aldehyde group is also a plausible fragmentation step.

Section 3: Chemical Properties and Reactivity

The synthetic utility of 4,6-dimethoxypyrimidine-5-carbaldehyde stems from the reactivity of
its aldehyde functional group.

» Condensation Reactions: The aldehyde is an excellent electrophile for condensation
reactions with active methylene compounds. For instance, a Claisen-Schmidt condensation
with a ketone (e.g., acetophenone) under basic conditions would yield a pyrimidine-based
chalcone, a valuable scaffold in medicinal chemistry.[5]

¢ Reductive Amination: The aldehyde can be converted into an amine via reductive amination,
providing a pathway to introduce diverse substituents at the C-5 position, which is a common
strategy for library synthesis in drug discovery.

» Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic
acid using standard reagents like potassium permanganate or Jones reagent. Conversely, it
can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
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4,6-Dimethoxypyrimidine- .
( 5-carbaldehyde ) ( Ketone (R-CO-CHs) )

Electrophile Nucleophile (Enolate)

Base (e.g., NaOH, EtOH)

Condensation

Pyrimidine-based Chalcone

Step 1: Vilsmeier-Haack Formylation & Chlorination

G,G-Dihydroxypyrimidine] [ POCIs / DMF ]

Reflux, 3-5h

Y Step 2: Nucleophilic Aromatic Substitution (SnAr)

4,6-Dichloro-pyrimidine- ) .
[ 5-carbaldehyde ] (Sodlum Methoxide (NaOMeD (Methanol (Solvent)]

Stir at RT, 2-4h -

4,6-Dimethoxypyrimidine-
5-carbaldehyde

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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